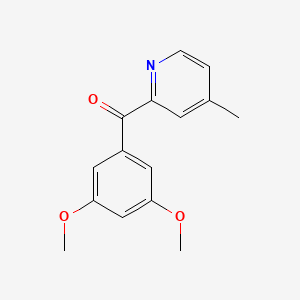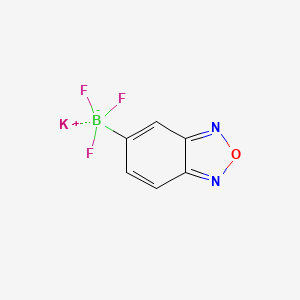
Benzofurazane-5-trifluoroborate de potassium
Vue d'ensemble
Description
Potassium benzofurazan-5-trifluoroborate is an organotrifluoroborate involved in copper-mediated cross-coupling and Suzuki cross-coupling . Organotrifluoroborates are versatile and stable boronic acid surrogates .
Synthesis Analysis
Potassium benzofurazan-5-trifluoroborate has been used in the synthesis of thiirane-based inhibitors of matrix metalloproteinases . It has also been used in copper-mediated cross-coupling and Suzuki cross-coupling .
Molecular Structure Analysis
The molecular formula of Potassium benzofurazan-5-trifluoroborate is C6H3BF3KN2O . The molecular weight is 226.01 g/mol . The InChI is 1S/C6H3BF3N2O.K/c8-7(9,10)4-1-2-5-6(3-4)12-13-11-5;/h1-3H;/q-1;+1 . The Canonical SMILES is B-(F)(F)F.[K+] .
Chemical Reactions Analysis
Potassium benzofurazan-5-trifluoroborate is involved in copper-mediated cross-coupling and Suzuki cross-coupling . It has been used in the synthesis of thiirane-based inhibitors of matrix metalloproteinases .
Physical And Chemical Properties Analysis
The molecular weight of Potassium benzofurazan-5-trifluoroborate is 226.01 g/mol . It has 0 hydrogen bond donor count and 7 hydrogen bond acceptor count . It has 0 rotatable bond count . The exact mass is 225.9927589 g/mol .
Applications De Recherche Scientifique
Réactions de couplage croisé de Suzuki
Benzofurazane-5-trifluoroborate de potassium: est utilisé dans les réactions de couplage croisé de Suzuki, qui sont essentielles dans le domaine de la synthèse organique . Cette réaction forme des composés biaryliques qui sont essentiels dans les produits pharmaceutiques, les produits agrochimiques et les matériaux organiques. Le composé agit comme un surrogat d'acide boronique stable et polyvalent, facilitant la formation de liaisons carbone-carbone dans des conditions douces.
Couplage croisé catalysé au cuivre
Une autre application importante est le couplage croisé catalysé au cuivre . Ce processus est utilisé pour coupler les organotrifluoroborates avec les halogénures d'aryle, permettant la synthèse de structures organiques complexes. La stabilité et la réactivité du this compound en font un excellent candidat pour de telles réactions, qui sont importantes dans le développement de médicaments et la science des matériaux.
Synthèse d'organotrifluoroborate
Le composé sert de précurseur dans la synthèse des organotrifluoroborates . Ces entités sont largement utilisées en chimie organique en raison de leur stabilité et de leur réactivité. Elles servent d'intermédiaires dans diverses transformations chimiques, notamment les réactions d'oxydation et de réduction, et sont également utilisées dans la préparation d'autres composés contenant du bore.
Applications en science des matériaux
En science des matériaux, le This compound contribue au développement de nouveaux matériaux aux propriétés uniques . Son incorporation dans les polymères et autres matériaux peut améliorer la stabilité thermique, la conductivité électrique et la résistance à la dégradation, ce qui est bénéfique pour les industries de l'électronique et de l'aérospatiale.
Sondes et capteurs biologiques
Ce composé est exploré comme un composant dans la conception de sondes et capteurs biologiques . En raison de ses propriétés fluorescentes, il peut être utilisé pour suivre les processus biologiques ou détecter la présence de molécules spécifiques dans la recherche biologique et le diagnostic médical.
Catalyse
This compound: est étudié pour son rôle dans la catalyse . Il peut agir comme un catalyseur ou un support de catalyseur dans diverses réactions chimiques, y compris les processus d'hydrogénation et d'oxydation. Son utilisation en catalyse peut conduire à des procédés chimiques plus efficaces et respectueux de l'environnement.
Safety and Hazards
Potassium benzofurazan-5-trifluoroborate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .
Mécanisme D'action
Target of Action
Potassium Benzofurazan-5-Trifluoroborate, also known as Potassium benzo[c][1,2,5]oxadiazole-5-trifluoroborate, is primarily used in Suzuki-Miyaura cross-coupling reactions . The primary targets of this compound are the organotrifluoroborates involved in these reactions .
Mode of Action
The compound interacts with its targets by serving as a versatile and stable boronic acid surrogate . It is involved in copper-mediated cross-coupling and Suzuki cross-coupling reactions . These reactions are essential for forming carbon-carbon (C-C) bonds .
Biochemical Pathways
The biochemical pathways affected by Potassium Benzofurazan-5-Trifluoroborate are those involved in the formation of C-C bonds . The compound’s role as a boronic acid surrogate makes it a crucial component in these pathways .
Pharmacokinetics
Its stability under commonly used and harsh reaction conditions suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The result of Potassium Benzofurazan-5-Trifluoroborate’s action is the formation of C-C bonds . This is a fundamental process in organic chemistry and is crucial for the synthesis of a wide range of organic compounds .
Analyse Biochimique
Biochemical Properties
Potassium benzofurazan-5-trifluoroborate plays a significant role in biochemical reactions, particularly in copper-mediated cross-coupling and Suzuki cross-coupling reactions . These reactions are essential for forming carbon-carbon bonds, which are crucial in synthesizing complex organic molecules. The compound interacts with various enzymes and proteins involved in these reactions, facilitating the transfer of functional groups and enhancing the efficiency of the reactions. The nature of these interactions involves the formation of stable boronic acid surrogates, which are versatile and stable under various reaction conditions .
Cellular Effects
Potassium benzofurazan-5-trifluoroborate has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function includes modulating the activity of specific enzymes and proteins, leading to changes in cellular behavior. For instance, it can alter the expression of genes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of potassium benzofurazan-5-trifluoroborate involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, either inhibiting or activating their functions. This binding interaction can lead to changes in gene expression, resulting in altered cellular functions. The compound’s ability to form stable boronic acid surrogates plays a crucial role in its mechanism of action, as it facilitates the transfer of functional groups in biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of potassium benzofurazan-5-trifluoroborate have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, maintaining its activity over extended periods. Prolonged exposure to certain conditions may lead to its degradation, resulting in reduced efficacy .
Dosage Effects in Animal Models
The effects of potassium benzofurazan-5-trifluoroborate vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects on cellular function, enhancing metabolic processes and improving overall cellular health. At higher doses, the compound may exhibit toxic or adverse effects, leading to cellular damage and impaired function. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is most effective .
Metabolic Pathways
Potassium benzofurazan-5-trifluoroborate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound’s impact on metabolite levels has been studied, showing that it can alter the concentrations of specific metabolites within the cell. These changes in metabolite levels can influence overall cellular metabolism, affecting energy production and other essential cellular processes .
Transport and Distribution
The transport and distribution of potassium benzofurazan-5-trifluoroborate within cells and tissues are critical factors that determine its efficacy. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. These interactions influence the compound’s localization and accumulation within different cellular compartments, affecting its overall activity and function .
Subcellular Localization
Potassium benzofurazan-5-trifluoroborate exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This localization ensures that the compound exerts its effects precisely where needed, enhancing its overall efficacy in biochemical reactions and cellular processes .
Propriétés
IUPAC Name |
potassium;2,1,3-benzoxadiazol-5-yl(trifluoro)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BF3N2O.K/c8-7(9,10)4-1-2-5-6(3-4)12-13-11-5;/h1-3H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXGHNBCIPLVLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC2=NON=C2C=C1)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BF3KN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674193 | |
| Record name | Potassium (2,1,3-benzoxadiazol-5-yl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1225608-24-1 | |
| Record name | Potassium (2,1,3-benzoxadiazol-5-yl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium benzo[c][1,2,5]oxadiazole-5-trifluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




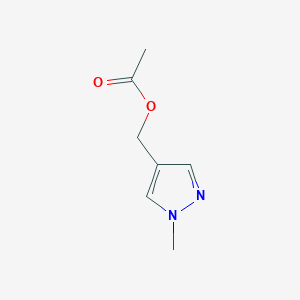
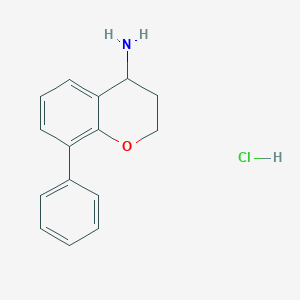
![[1-(4-Chlorophenyl)ethyl]hydrazine dihydrochloride](/img/structure/B1454189.png)
![1-[(2-fluorophenyl)methyl]-1H-imidazol-2-amine hydrochloride](/img/structure/B1454190.png)
![4-(methylthio)-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1454193.png)
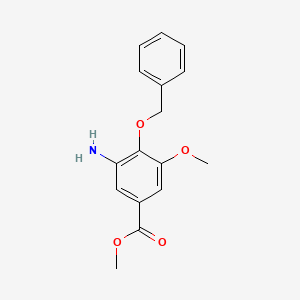
![4-{[(3-Methoxyphenyl)methyl]amino}cyclohexan-1-ol hydrochloride](/img/structure/B1454195.png)


![3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid](/img/structure/B1454201.png)


